Chlordane

Catalog No.
S602860
CAS No.
12789-03-6
M.F
C10H6Cl8
M. Wt
409.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlordane

CAS Number

12789-03-6

Product Name

Chlordane

IUPAC Name

1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

Molecular Formula

C10H6Cl8

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2

InChI Key

BIWJNBZANLAXMG-UHFFFAOYSA-N

SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Solubility

1.37e-07 M
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene
In water, 0.056 mg/L @ 25 °C
Solubility in water: none
0.0001%

Synonyms

Belt; Chlor Kil; Chlordan; Chlorotox; Corodane; Intox; Intox (insecticide); Kypchlor; Octachlor; Octachlordane; Ortho-Klor; Starchlor; Sydane; Technical chlordane; Termex; Unexan-Koeder

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Chlordane is a synthetic organic compound classified as a chlorinated cyclodiene, primarily used as an insecticide and termiticide. Its chemical formula is C10H6Cl8C_{10}H_6Cl_8, and it is characterized by its viscous, colorless to amber liquid form, with a faint odor. Chlordane is highly soluble in organic solvents but has very low solubility in water, approximately 9 µg/L at 25°C. This compound gained popularity in the 1960s and 1970s for agricultural and pest control applications, particularly for termite treatment due to its effectiveness and persistence in the environment .

Chlordane's insecticidal activity disrupts the nervous system of insects. It acts as a voltage-gated sodium channel blocker, interfering with the transmission of nerve impulses and ultimately leading to insect paralysis and death [].

Historical Use as an Insecticide:

Chlordane was first synthesized in 1945 and commercially produced in 1947. Due to its broad-spectrum insecticidal properties, it was widely used in agriculture and for termite control in homes and buildings []. However, its use in the United States was banned in 1988 due to concerns about environmental and human health risks [].

Early Research on Toxicity:

Early research on chlordane focused on its efficacy as an insecticide, but also explored its potential hazards. Studies in the 1950s and 1960s demonstrated its toxicity to various insects and documented its persistence in the environment [, ]. Additionally, concerns arose about potential human health effects, with studies reporting acute effects like tremors and convulsions following high-level exposure [].

Focus on Environmental Impact:

As environmental awareness grew in the 1970s, research shifted towards chlordane's impact on the environment. Studies revealed its persistence in soil and water, its ability to bioaccumulate in the food chain, and its potential harm to non-target organisms like fish and wildlife [, ]. These findings contributed to the growing pressure to restrict its use.

Carcinogenicity Concerns:

Later research focused on potential carcinogenicity of chlordane. While some studies in animals found an association between chlordane exposure and liver cancer [], the evidence in humans remained inconclusive []. Nevertheless, the International Agency for Research on Cancer (IARC) classified chlordane as a "probable human carcinogen" based on the animal studies [].

Current Research:

While chlordane is no longer used, it remains a contaminant of concern due to its persistence in the environment. Current research explores its environmental fate, potential remediation strategies, and long-term health effects associated with past exposure [, ].

Chlordane undergoes various metabolic reactions within biological systems, primarily mediated by cytochrome P-450 enzymes. The proposed metabolic pathways include:

  • Hydroxylation: Hydroxylation at position three forms 3-hydroxychlordane, which can further dehydrate into dichlorochlordene.
  • Dehydrochlorination: This pathway leads to the formation of heptachlor, which can then be metabolized into other compounds like heptachlor epoxide.
  • Dehalogenation: This reaction produces 1-chlorodihydrochlordene.
  • Hydrolytic reactions: Involves the replacement of chlorine with hydroxyl groups, leading to various hydroxy derivatives .

These reactions contribute to the compound's toxicity and environmental persistence.

Chlordane exhibits significant biological activity, particularly neurotoxicity. Acute exposure can lead to symptoms such as headache, dizziness, nausea, tremors, and convulsions. Chronic exposure has been associated with long-term effects on the nervous system, liver damage, and potential carcinogenicity; it is classified as a probable human carcinogen by the Environmental Protection Agency due to its association with liver cancer in animal studies . The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts.

Chlordane is synthesized through a multi-step process involving chlorination of hexachlorocyclopentadiene. The specific synthesis methods may vary but generally include:

  • Chlorination: Chlorine gas is reacted with hexachlorocyclopentadiene under controlled conditions to produce chlordane.
  • Purification: The crude product is purified through distillation or solvent extraction to achieve the desired purity levels for commercial use.

The synthesis process must be conducted under stringent safety protocols due to the toxic nature of the intermediates and final product .

Historically, chlordane was widely used in agriculture as a pesticide for crops and as a termiticide for residential pest control. Its applications included:

  • Agricultural Pest Control: Effective against a variety of insects affecting crops.
  • Termite Treatment: Used extensively for soil treatment around buildings to prevent termite infestations.

Studies on chlordane interactions have highlighted its potential synergistic effects when combined with other chemicals. For example:

  • Toxicity Enhancement: When combined with other chlorinated compounds or solvents, chlordane's toxicity may increase significantly.
  • Metabolic Interactions: Chlordane can affect the metabolism of other drugs or chemicals through enzyme inhibition or induction mechanisms involving cytochrome P-450 systems.

These interactions underscore the importance of understanding chlordane's behavior in complex biological systems and environments .

Chlordane belongs to a larger class of chlorinated hydrocarbons known for their insecticidal properties. Here are some similar compounds:

CompoundChemical FormulaKey Features
HeptachlorC10H5Cl7C_{10}H_5Cl_7Similar mode of action; often considered more toxic.
LindaneC6H6Cl6C_{6}H_{6}Cl_{6}Used as a pesticide; less persistent than chlordane.
AldrinC12H8Cl6C_{12}H_{8}Cl_6Converted to dieldrin; highly toxic and persistent.
DieldrinC12H8Cl6C_{12}H_{8}Cl_6Metabolite of aldrin; similarly persistent and toxic.

Chlordane's uniqueness lies in its specific chemical structure that contributes to its long-term environmental persistence and neurotoxic effects compared to these other compounds. Its distinct metabolic pathways also differentiate it from similar chlorinated insecticides .

Physical Description

Chlordane (technical mixture and metabolites) appears as brown or amber very viscous liquid. Insoluble in water.
TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID.
Amber-colored, viscous liquid with a pungent, chlorine-like odor.
Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]

Color/Form

Viscous, amber-colored liquid
Colorless, viscous liquid
White crystals

XLogP3

4.9

Boiling Point

347 °F at 2 mm Hg (NTP, 1992)
175 °C @ 1 mm Hg
at 0.27kPa: 175 °C
Decomposes

Flash Point

Solution: 225 °F (open cup), 132 °F (closed cup)

Vapor Density

14.3 (NTP, 1992) (Relative to Air)
14: (air= 1 at boiling point of chlordane)
14

Density

1.68 (NTP, 1992)
1.59-1.63 @ 25 °C
Relative density (water = 1): 1.59 - 1.63
1.56
(77°F): 1.6

LogP

6.16 (LogP)
log Kow= 6.16
2.78

Odor

PENETRATING; AROMATIC; SLIGHTLY PUNGENT, LIKE CHLORINE
NEARLY ODORLESS
Pungent chlorine-like odor.

Melting Point

106.0 °C
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer
217-228°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Chlordane is a chlorinated hydrocarbon used as a non-systemic contact insecticide for lawns and crops. Actually a complex mixture of isomers, other chlorinated hydrocarbons, and by-products, chlordane is used in termite and ant control, and as a protective treatment for underground cables. Chlordane may be irritant and toxic by ingestion, inhalation, or skin absorption; toxic effects may be cumulative. When heated to decomposition, chlordane emits toxic fumes of carbon monoxide, hydrogen chloride, chlorine, and phosgene. Chlordane is very persistent in the environment, surviving in soils for more than 20 years. U.S. production of chlordane was stopped in 1976. (NCI04)

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system.
Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid.
Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation.
Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C.
The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver.

Vapor Pressure

2.05e-05 mmHg
9.75X10-6 mm Hg @ 25 °C
Vapor pressure, Pa at 25 °C: 0.0013
0.00001 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms.

Other CAS

33442-85-2
57-74-9
12789-03-6
5103-74-2
5103-71-9

Associated Chemicals

ALPHA-CHLORDANE;5103-71-9
CHLORDANE-TECHNICAL;12789-03-6
GAMMA-CHLORDANE;5103-74-2

Wikipedia

Trans-chlordane
Cis-chlordane
Chlordane

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Chlordane: None reported. /from Table 7/

Biological Half Life

180.93 Days
Serum half-life in ... child was 88 days.
Half-life of compound was less than 1 day (oral admin) & about 7 days (ip admin) in male rats.
Cichlasoma (tropical fish) exhibited an elimination half-life of 20 weeks. /Cis-isomer/
Goldfish exhibited an elimination half-life of 4.4 weeks. /Cis-isomer/
For more Biological Half-Life (Complete) data for CHLORDANE (6 total), please visit the HSDB record page.

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens
INSECTICIDES

Methods of Manufacturing

The feed materials for chlordane manufacture are hexachlorocyclopentadiene and cyclopentadiene which react according to the Diels-Alder condensation ... which produces a material known as chlordene which is subjected to addition chlorination by one molecule of chlorine to give chlordane.
Hexachlorocyclopentadiene (by chlorination of pentanes) or by action of sodium hydrochlorite on cyclopentadiene, is condensed with cyclopentadiene to produce chlordene which is further chlorinated.
Chlordane is made by chlorinating hexachlorodicyclopentadiene (chlordene) to form two isomers of 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene, alpha-trans, mp 106.5 °C, and beta-cis, mp 104.5 °C. The beta-isomer has significantly greater insecticidal activity.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chlordane (technical grade) as Class II: moderately hazardous; Main Use: insecticide. According to the PIC /Prior Informed Consent/ Convention, export of /Chlordane/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/). The use and production of ... Chlordane ... is prohibited or severely restricted by the Stockholm convention on persistent organic pollutants, which entered force on 17 May 2004. See http://www.pops.int/.
On 26 June 2003, the three North American environmental agencies announced that, through efforts coordinated by the North American Commission on Environmental Cooperation (NACEC), chlordane production and use has been eliminated continentwide.

Analytic Laboratory Methods

EPA Method 3540. Soxhlet Extraction. A solid sample is mixed with anhydrous sodium sulfate and extracted using an appropriate solvent in a Soxhlet extractor. The sample is then dried and concentrated using a Kuderna-Danish apparatus. This is a procedure for extracting nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste.
EPA Method 3550. Sonication Extraction. A 2- to 3-g solid sample is mixed with anhydrous sodium sulfate to form a free-flowing powder, then solvent extracted using a horn-type sonicator, followed by vacuum filtration or centrifugation for organic components of equal or less than 20 mg/kg. This method is applicable to the extraction of nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste. Interferences include chlorofluorocarbons and methylene chloride.
EPA Method 8080. Gas Chromatography for the detection of organochlorine pesticides and polychlorinated biphenyls in solid waste. Detection is achieved by an electron capture detector or a halogen-specific detector. Sensitivity and reliability of this method usually depend on the level of interferences rather than on instrumental limitations. If interferences prevent detection of the analytes, the method may also be performed on samples that have undergone cleanup. EPA Method 3620, Florisil Column Cleanup, by itself or followed by EPA Method 3660, Sulfur Cleanup, may be used to eliminate interferences in the analysis. Under the prescribed conditions for chlordane, the method has a detection limit of 0.014 ug/l. Precision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix.
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, chlordane has no given detection. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
For more Analytic Laboratory Methods (Complete) data for CHLORDANE (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

A GAS CHROMATOGRAPHIC METHOD UTILIZING ELECTRON CAPTURE DETECTOR WAS DESCRIBED FOR SIMULTANEOUS DETERMINATION OF CHLORDANE & RELATED COMPOUNDS IN BLOOD. THE RECOVERY OF THESE COMPOUNDS WAS MORE THAN 93%. DETECTION LIMITS RANGED FROM 0.1-0.8 NG/G IN 10 G SAMPLES.
Detection of chlordane and its residues in fresh human blood samples of normal subjects by a highly sensitive analytical technique with a detection limit of 0.01 ppb were reported. Blood donors included 22 male and 21 female healthy medical students, researchers, and office workers of the University of Tokushima. A histogram showed that the concentration of each compound exhibited a distribution close to the logarithm of the normal type. Subsequent computations were performed on values obtained by logarithmic conversion. No sex differences in blood levels were found. Significant correlations were found between trans-nonachlor and oxychlordane, between trans-chlordane and cis-chlordane, and between cis-chlordane and cis-nonachlor. Subjects whose homes had been treated for termite control in recent years had high oxychlordane and trans-nonachlor levels. These values were also elevated in the group who indicated that they ate a large amount of fish. Subjects with no likelihood of chlordane exposure had low blood levels of chlordane residues, apparently from food. The authors conclude that oxychlordane and trans-nonachlor appear to be major terminal residues in the blood. Trans-chlordane levels were similarly elevated in blood, but differed in adipose tissue or breast milk. There was a high correlation between the trans-chlordane level and the cis-chlordane and cis-nonachlor levels.
Neutral organochlorine pesticide and polychlorinated biphenyl residues were analyzed by GC-MS technique in 183 human milk samples obtained in 1984-1985 from 165 women living in different parts of Finland. The effect of the donors' age, body mass, place of residence, number of children, dietary habits, smoking habits, occupational history, and weight loss on the organochlorine content of human milk were studied. Of all the milk samples analyzed, p,p'-DDE concentrations were above the detection limit in 99.5%, p,p'-DDD + p,p'-DDT in 57.9%, isomers of HCH in 30.0%, cis-chlordane in 4.9%, oxychlordane in 3.3%, trans-nonachlor in 6.0%, heptachlor in 12.0%, and heptachlor epoxide in 6.6%. Mirex was not found in any of the milk samples, whereas the signals of chlorinated terpenes (toxaphenes) were detected but could not be quantitatively determined. The mean fat adjusted residue levels above the detection limit in Finnish human milk samples of primipara mothers were 0.66 ppm for total DDT compounds, 0.08 ppm for HCB, 0.93 ppm for polychlorinated biphenyls, 0.41 ppm for chlordane compounds, 0.20 ppm for isomers of HCH, and 0.10 ppm for heptachlor epoxide. The geometric means were 0.46, 0.06, 0.57, 0.02, 0.02, and 0.01 ppm, respectively. The age of the mothers positively correlated with the DDE concentrations in human milk. The residues of OC compounds in human milk did not differ in women living in plywood industry regions, those actually working in the industry, and other mothers. Small differences were detected in the levels of organochlorine compounds in different parts of Finland. No relation was found between the OC content and the fish consumption, smoking habits, weight loss, or social group of the donors.

Storage Conditions

Ambient temperature for storage.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Glass or steel containers having a protective baked phenolic coating are used for packing emulsifiable concentrates, water emulsions and oil solutions. Dusts, dust concentrates, and wettable powders are generally placed in multiwall kraft paper bags. ...

Interactions

... Chlordane potentiates /the toxicity of/ aldrin, endrin, and parathion in mice. ...
... Chlordane-induced increases in aliphatic-esterase activity, led to apparent decreases in toxicity of carbamate insecticides.
Quail treated with chlordane followed by endrin, had considerably more chlordane residues in their brains than did birds treated with chlordane alone, suggesting an increased uptake of chlordane in brains of birds post-treated with endrin.
Histological /examination of/ slides prepared from rats pretreated with 25 mg/kg chlordane and then injected with 0.58 mL of a 25% soln of carbon tetrachloride in olive oil, revealed more extensive hepatocellular necrosis in the chlordane-pretreated rats than was found in the carbon tetrachloride treatment /group/ alone.
For more Interactions (Complete) data for CHLORDANE (6 total), please visit the HSDB record page.

Stability Shelf Life

Dehydrohalogenates in presence of alkali

Dates

Modify: 2023-08-15

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